2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
Description
This compound features an oxazole core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a phenylsulfonyl moiety. A thioether linkage connects the oxazole ring to a phenylethanone group.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-13-11-17(12-14-18)21-25-22(31(27,28)19-9-5-2-6-10-19)23(29-21)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWCBNDMMYKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents such as sulfonyl chlorides.
Formation of the thioether linkage: This involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies, including binding assays, structural analysis, and functional assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, including heterocyclic cores, sulfonyl groups, or thioether-linked ketones. Comparisons are based on synthesis, molecular properties, and substituent effects.
Key Observations
Core Heterocycle Influence: The oxazole core (target compound and ) offers rigidity and electronic effects distinct from triazole () or oxadiazole () analogs. The phenylsulfonyl group in the target compound and enhances electrophilicity and may improve metabolic stability compared to non-sulfonylated analogs .
Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenyl (target) and 4-bromophenyl () substituents modulate lipophilicity and steric bulk. Bromine’s larger atomic radius may increase steric hindrance in compared to fluorine.
Synthetic Methodology: All compounds utilize α-halogenated ketones for thioether formation, often under basic conditions (e.g., sodium ethoxide in ethanol) . Recrystallization from ethanol or chloroform/petroleum ether is common for purification .
Biological Activity
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone is a synthetic compound with a complex structure that includes an oxazole ring, a phenylsulfonyl group, and a fluorinated aromatic substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.94 g/mol. The structure features key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H15ClFNO4S2 |
| Molecular Weight | 487.94 g/mol |
| IUPAC Name | 2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
A study on related oxazole derivatives demonstrated significant antimicrobial properties. The synthesized compounds were evaluated for their ability to inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing promising results against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 62.5 | Staphylococcus aureus, Bacillus subtilis |
| Compound B | 125 | Escherichia coli |
The presence of the phenylsulfonyl group is believed to enhance interactions with biological targets, making these compounds candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. The thioether linkage in the structure may facilitate binding to target enzymes involved in these pathways, providing a mechanism for its therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various oxazole derivatives, evaluating their antimicrobial and anti-inflammatory activities. The results indicated that modifications in the phenyl moiety significantly impacted biological activity .
- Analgesic Activity : Another research effort assessed the analgesic properties of similar compounds through pharmacological tests such as the writhing test and hot plate test. The findings suggested low toxicity and effective pain relief capabilities for certain derivatives .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities of these compounds against molecular targets involved in pain and inflammation pathways. These studies support the hypothesis that structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
